5-Amino-3-bromobenzonitrile
Overview
Description
5-Amino-3-bromobenzonitrile is an organic compound with the chemical formula C7H5BrN2. It is characterized by the presence of an amino group (-NH2) and a bromine atom (-Br) attached to a benzonitrile ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 5-Amino-3-bromobenzonitrile involves the bromination of benzonitrile followed by a substitution reaction with ammonia. The specific steps are as follows :
- Dissolve benzonitrile in bromine water with an acetic acid mass fraction of 30%, stir and heat.
- As the bromination reaction proceeds, gradually add interconnected ammonia gas.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro compounds or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
Substitution Reactions: Products include various substituted benzonitriles.
Oxidation and Reduction Reactions: Products include nitrobenzonitriles and aminobenzonitriles.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
5-Amino-3-bromobenzonitrile is utilized in diverse scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-bromobenzonitrile
- 3-Amino-5-bromobenzotrifluoride
- 2-Amino-4-bromo-6-cyanotoluene
- 5-Bromo-2-hydroxy-3-nitrobenzonitrile
Uniqueness
5-Amino-3-bromobenzonitrile is unique due to its specific substitution pattern on the benzonitrile ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
5-Amino-3-bromobenzonitrile (CAS No. 49674-16-0) is an organic compound with significant biological activity, primarily due to its structural features, which include an amino group and a bromine atom attached to a benzonitrile ring. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Chemical Formula : C7H5BrN2
- Molecular Weight : 197.03 g/mol
- IUPAC Name : 3-amino-5-bromobenzonitrile
- InChI Key : HPIFDUDZTLRWBV-UHFFFAOYSA-N
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Halogen Bonding : The presence of bromine allows for halogen bonding interactions, which can enhance binding affinity to certain biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays revealed that it could induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.
Case Studies
- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity .
- Anticancer Research : A recent investigation reported that treatment with this compound led to a reduction in cell viability in MCF-7 breast cancer cells by approximately 40% at a concentration of 50 µM after 48 hours .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
4-Amino-3-bromobenzonitrile | 4-Amino | Moderate antibacterial |
3-Amino-5-bromobenzotrifluoride | 3-Amino | High anticancer potential |
2-Amino-4-bromo-6-cyanotoluene | 2-Amino | Low antimicrobial activity |
Synthetic Routes and Applications
This compound is synthesized primarily through bromination of benzonitrile followed by nucleophilic substitution with ammonia. This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting its importance in medicinal chemistry.
Industrial Applications
- Pharmaceuticals : Used as a precursor in the development of novel therapeutic agents.
- Agrochemicals : Employed in the synthesis of pesticides and herbicides.
- Dyes and Pigments : Utilized in the production of colorants due to its stable chemical structure.
Properties
IUPAC Name |
3-amino-5-bromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIFDUDZTLRWBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695746 | |
Record name | 3-Amino-5-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49674-16-0 | |
Record name | 3-Amino-5-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-bromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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